

Comparative Toxicity Profile of 6-Methoxy-4-(trifluoromethyl)nicotinamide and Related Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Methoxy-4-(trifluoromethyl)nicotinamide
Cat. No.:	B061674

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct experimental toxicity data for **6-Methoxy-4-(trifluoromethyl)nicotinamide** was found in publicly available literature. This guide provides a comparative toxicity profile based on structurally related compounds to offer a predictive toxicological context. The presented data should be interpreted with caution and is not a substitute for direct experimental evaluation of **6-Methoxy-4-(trifluoromethyl)nicotinamide**.

Introduction

6-Methoxy-4-(trifluoromethyl)nicotinamide is a substituted nicotinamide derivative. Understanding the potential toxicity of such a novel compound is crucial for any research and development activities. In the absence of direct toxicological data, an analysis of structurally similar molecules can provide valuable insights into its potential safety profile. This guide compares the available toxicity data for several relevant compounds: the parent molecule Nicotinamide, a closely related insecticide Flonicamid and its primary metabolite TFNA-AM, the dietary supplement Nicotinamide Riboside, and a class of therapeutic agents known as PARP (Poly (ADP-ribose) polymerase) inhibitors, which are also nicotinamide derivatives.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for the selected comparator compounds.

Table 1: Acute Toxicity Data

Compound	Species	Route of Administration	LD50	Reference
Flonicamid	Rat (Male)	Oral	884 mg/kg	[1]
Rat (Female)	Oral		1768 mg/kg	[1]
Rat (Male & Female)	Dermal		>5000 mg/kg	[1]
4-(Trifluoromethyl) nicotinamide (TFNA-AM)	Rat (Male & Female)	Oral	≥2000 mg/kg	[1]
Nicotinamide	Rodent	Oral	3-7 g/kg	[1]
Rabbit	Dermal		>2000 mg/kg	[1]

Table 2: Sub-chronic and Chronic Toxicity Data

Compound	Species	Study Duration	NOAEL	Key Findings	Reference
Flonicamid	Rat	90-Day	12 mg/kg/day	Increased incidence of microscopic kidney pathology (hyaline deposition).	[1]
Nicotinamide Riboside	Rat	90-Day	300 mg/kg/day	Similar toxicity profile to nicotinamide at the highest doses, with effects on liver, kidney, ovaries, and testes.	
Nicotinamide	Rat	Repeated Dose	215 mg/kg bw/day	Minor effects on the liver and spleen (females only).	

Table 3: In Vitro Cytotoxicity Data (PARP Inhibitors)

Compound	Cell Line	Assay	IC50	Reference
Olaparib	Pediatric Solid Tumor Cell Lines	Growth Inhibition	Median: 3.6 μ M (Range: 1-33.8 μ M)	[2]
Rucaparib	BRCA-mutant cell lines	Cytotoxicity	Not explicitly stated, but effective at concentrations up to 10 μ M	[3]
Niraparib	Ovarian and Pancreatic Cancer Cells	Cell Viability	~15-28 μ M	[4]

Target Organ Toxicity

- Flonicamid: The primary target organs identified in animal studies are the kidney and liver. Effects observed include increased kidney weight, hyaline droplet deposition, and centrilobular hypertrophy of the liver.[5]
- Nicotinamide: High doses of nicotinamide have been associated with hepatotoxicity in both humans and rats.[6]
- Nicotinamide Riboside: At high doses, target organs of toxicity include the liver, kidney, ovaries, and testes.
- PARP Inhibitors (Olaparib, Rucaparib, Niraparib): The most common and significant toxicities are hematological, including anemia, neutropenia, and thrombocytopenia. Gastrointestinal side effects and fatigue are also frequently reported.[7]

Genotoxicity and Carcinogenicity

- Flonicamid: Mutagenicity studies with flonicamid were negative. It is classified as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential".[5]

- Nicotinamide: Not considered mutagenic.[\[1\]](#)
- Nicotinamide Riboside: Not found to be genotoxic in a battery of assays including the Ames test, an in vitro chromosome aberration assay, and an in vivo micronucleus assay.

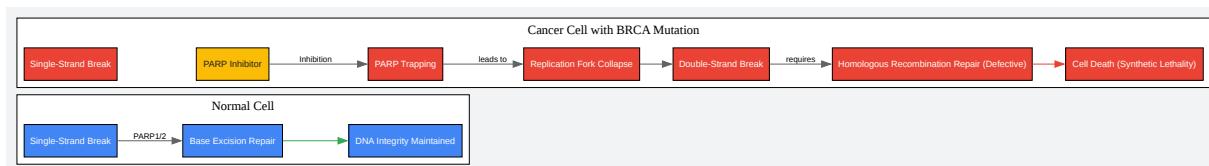
Experimental Protocols

Acute Oral Toxicity (LD50) Determination (General Protocol)

The acute oral toxicity is typically determined in rodents (rats or mice) following OECD Guideline 423. A single dose of the test substance is administered orally to a group of animals. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test animals, is then calculated.

90-Day Repeated Dose Oral Toxicity Study (General Protocol)

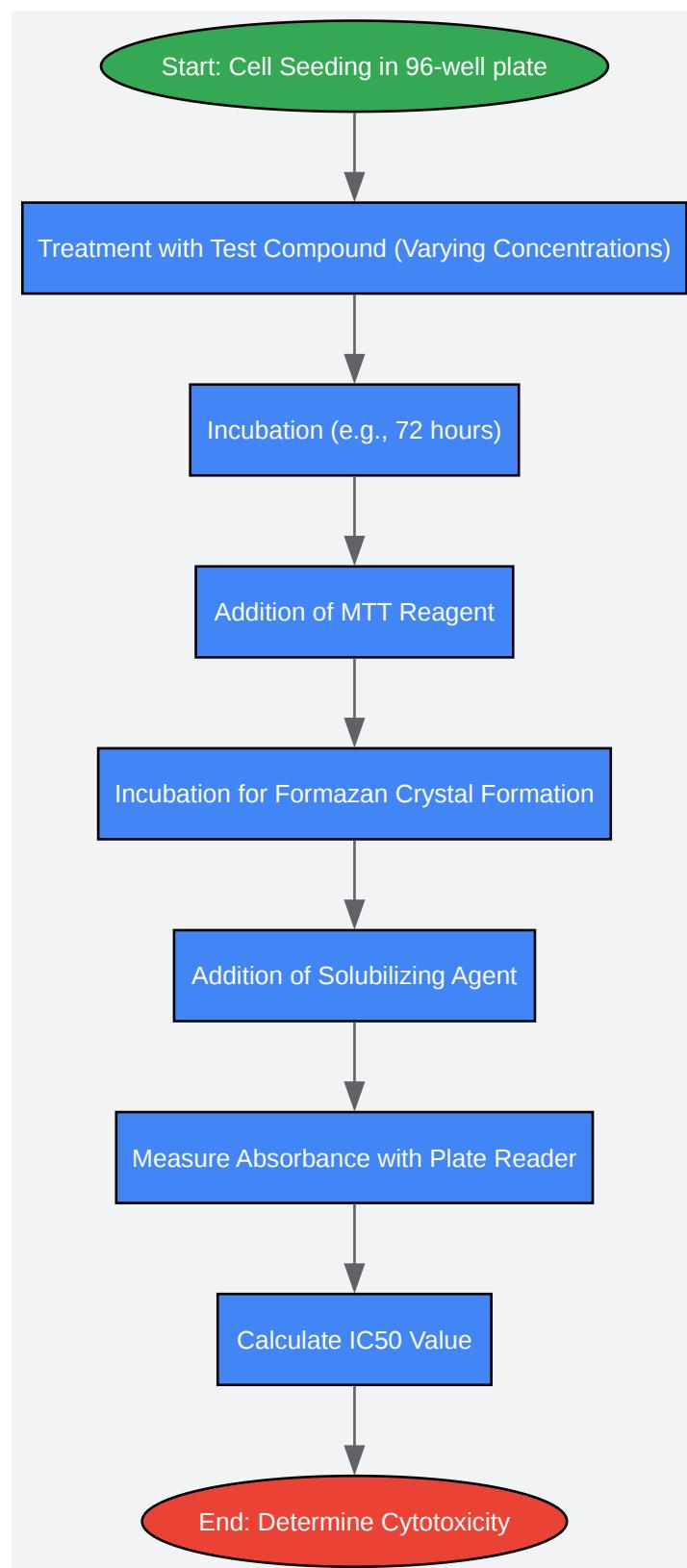
This study is generally conducted in rodents according to OECD Guideline 408. The test substance is administered daily via the diet or by gavage for 90 days. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined microscopically for pathological changes. The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.


In Vitro Cytotoxicity Assay (e.g., MTT Assay) (General Protocol)

- Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

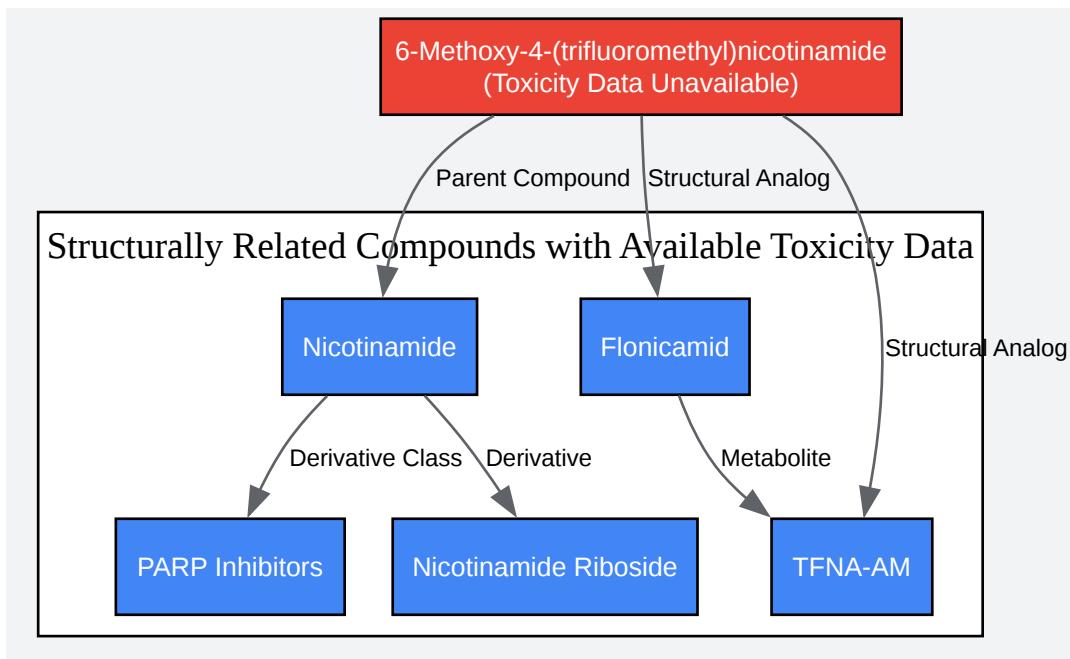
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
- IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Visualizations


Signaling Pathway: PARP Inhibition and Synthetic Lethality

[Click to download full resolution via product page](#)

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.


Experimental Workflow: In Vitro Cytotoxicity Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the in vitro cytotoxicity (IC50) of a compound.

Logical Relationship: Comparative Toxicity Analysis

[Click to download full resolution via product page](#)

Caption: Relationship between the target compound and the comparators used in this analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Toxicity Profile of 6-Methoxy-4-(trifluoromethyl)nicotinamide and Related Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061674#comparative-toxicity-profile-of-6-methoxy-4-trifluoromethyl-nicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com